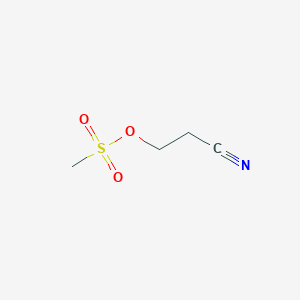
Hydroxy(thiophen-3-yl)acetic acid
Vue d'ensemble
Description
Hydroxy(thiophen-3-yl)acetic acid, also known as Thiophene-3-acetic acid, is an organosulfur compound with the formula HO2CCH2C4H3S . It is a white solid and is one of two isomers of thiophene acetic acid . This compound has attracted attention as a precursor to functionalized derivatives of polythiophene .
Synthesis Analysis
The synthesis of thiophene derivatives like Hydroxy(thiophen-3-yl)acetic acid often involves the Gewald synthesis . This method involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which results in aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of Hydroxy(thiophen-3-yl)acetic acid involves a thiophene ring attached to an acetic acid group . The thiophene ring is a five-membered heterocycle that incorporates a sulfur atom .Chemical Reactions Analysis
Thiophene derivatives like Hydroxy(thiophen-3-yl)acetic acid can undergo various types of reactions including nucleophilic, electrophilic, and radical reactions leading to substitution on the thiophene ring . The electrophilic reactions of thiophene have been known for as long as thiophene itself, while nucleophilic and radical reactions of thiophene were developed later .Physical And Chemical Properties Analysis
Hydroxy(thiophen-3-yl)acetic acid is a white solid with a chemical formula of C6H6O2S . It has a molar mass of 142.18 g/mol and a density of 1.336 g/cm3 . The melting point of this compound is between 79–80 °C .Applications De Recherche Scientifique
Synthesis and Polymer Applications
Hydroxy(thiophen-3-yl)acetic acid has been used in the synthesis of various polymers. For instance, Bingöl et al. (2005) described the synthesis of thiophen-3-yl acetic acid 4-pyrrol-1-yl phenyl ester (TAPE) and its conducting polymers, noting their potential in electrochemical applications (Bingöl et al., 2005). Similarly, Bingöl et al. (2006) focused on the electrochromic and spectroelectrochemical properties of a copolymer of TAPE, highlighting its potential in electrochromic devices (Bingöl et al., 2006).
Sensor Development
Hydroxy(thiophen-3-yl)acetic acid derivatives have been utilized in sensor technology. Cha et al. (2003) reported the use of poly(thiophen-3-yl-acetic acid 1,3-dioxo-1,3-dihydro-isoindol-2-yl ester) in electrochemical hybridization sensors, showing its utility in detecting specific nucleotide sequences (Cha et al., 2003). Maiti et al. (2009) developed poly(thiophene-3-yl-acetic acid 8-quinolinyl ester) as a fluorescent material for sensing acids and metal ions (Maiti et al., 2009).
Chemical Synthesis and Characterization
The compound has also played a role in various chemical syntheses. Welzel et al. (1995) discussed the functionalization of thiophene polymers and their application as polymeric reagents, indicating the versatility of hydroxy(thiophen-3-yl)acetic acid derivatives in chemical reactions (Welzel et al., 1995). Press and McNally (1988) explored the synthesis and chemistry of thienopyridinols starting from thiophene-3-acetic acid, contributing to the understanding of thiophene derivatives (Press & McNally, 1988).
Biocatalysis and Medicinal Research
In the field of biocatalysis, Dhammaraj et al. (2015) investigated the use of derivatives of hydroxy(thiophen-3-yl)acetic acid in the synthesis of trihydroxyphenolic acids, which are strong antioxidants and have potential medicinal applications (Dhammaraj et al., 2015).
Mécanisme D'action
While the specific mechanism of action for Hydroxy(thiophen-3-yl)acetic acid is not mentioned in the search results, thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Orientations Futures
Thiophene-based analogs like Hydroxy(thiophen-3-yl)acetic acid have been attracting a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The demand for new materials and medicines encourages searches for new methods as well as improvements to existing ones .
Propriétés
IUPAC Name |
2-hydroxy-2-thiophen-3-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3S/c7-5(6(8)9)4-1-2-10-3-4/h1-3,5,7H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSIWCFUWJWRHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50289989 | |
| Record name | hydroxy(thiophen-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50289989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hydroxy(thiophen-3-yl)acetic acid | |
CAS RN |
22098-20-0 | |
| Record name | 3-Thiopheneglycolic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022098200 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Thiopheneglycolic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66004 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | hydroxy(thiophen-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50289989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-THIOPHENEGLYCOLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H28FSU3QJ4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-Methoxyphenyl)methyl]butanedioic acid](/img/structure/B1619067.png)
![1-Methyl-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B1619070.png)




![6-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B1619079.png)






